4-Ethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide
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Overview
Description
4-Ethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a sulfonamide group attached to a benzene ring, which is further connected to a cyclohexadienone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-oxocyclohexa-2,5-dien-1-ylideneamine. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired product. Solvent recovery and recycling are also important considerations in the industrial production process to reduce waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides: These compounds share a similar structure but differ in the substituents on the benzene ring.
Quinone imine sulfonamides: These compounds have a similar quinone imine core but may have different functional groups attached.
Uniqueness
4-Ethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the benzene ring can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
4-ethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-11-3-9-14(10-4-11)19(17,18)15-12-5-7-13(16)8-6-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZKFMLPWZLQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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